molecular formula C10H10Cl2 B1368555 2-Chloro-4-(3-chlorophenyl)-1-butene CAS No. 731772-05-7

2-Chloro-4-(3-chlorophenyl)-1-butene

Cat. No.: B1368555
CAS No.: 731772-05-7
M. Wt: 201.09 g/mol
InChI Key: BXAOCCLLVUSNQV-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies

X-ray crystallography serves as the primary experimental technique for determining the precise three-dimensional atomic arrangement of 2-Chloro-4-(3-chlorophenyl)-1-butene in its crystalline state. This method utilizes the diffraction of X-ray beams by the ordered atomic structure to generate characteristic diffraction patterns that can be mathematically analyzed to determine atomic positions. The crystallographic analysis reveals critical structural parameters including bond lengths, bond angles, and torsional angles that define the molecular geometry.

X-ray crystallographic investigations of chlorinated alkene compounds typically employ software packages such as SHELX for structure solution and refinement. The SHELXL and SHELXS programs are particularly valuable for resolving crystal structures and verifying stereochemistry and bond lengths in compounds containing chlorine substituents. These computational tools enable crystallographers to accurately determine the spatial arrangement of atoms within the crystal lattice and identify any crystallographic disorder or conformational variations.

The crystallographic data for this compound provides essential information about the preferred conformational state in the solid phase. The analysis focuses on the geometric parameters of the carbon-carbon double bond, the orientation of the chlorine substituents, and the spatial relationship between the alkene chain and the aromatic ring system. Particular attention is given to the torsional angles that describe the rotational freedom around single bonds, which significantly influence the overall molecular conformation.

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive computational analysis of the molecular geometry and electronic structure of this compound. The B3LYP functional combined with correlation-consistent basis sets such as cc-pVDZ represents a widely adopted computational approach for studying chlorinated organic compounds. These calculations enable the prediction of optimized molecular geometries, vibrational frequencies, and thermodynamic properties through quantum mechanical methods.

The computational analysis typically involves geometry optimization to identify the most stable conformational arrangements of the molecule. The presence of the flexible butene chain allows for multiple conformational possibilities, each characterized by different energy levels and geometric parameters. The calculations examine the potential energy surface to locate conformational minima and transition states between different conformational forms.

Density Functional Theory calculations also provide insights into the electronic structure through analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels. These calculations contribute to understanding the molecular reactivity and chemical behavior. Additionally, molecular electrostatic potential mapping reveals regions of electron density distribution, which influences intermolecular interactions and chemical reactivity patterns.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within this compound. The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts and coupling patterns that reflect the unique structural features of this dichlorinated compound. The alkene protons typically appear in the downfield region around 5-6 parts per million, while the aromatic protons of the 3-chlorophenyl group exhibit characteristic multipicity patterns in the 7-8 parts per million range.

The Gauge Independent Atomic Orbital method enables accurate calculation of Nuclear Magnetic Resonance chemical shifts for comparison with experimental spectra. This computational approach provides theoretical predictions that aid in spectral assignment and structural confirmation. The carbon-13 Nuclear Magnetic Resonance spectrum offers complementary structural information, with the quaternary carbon bearing the chlorine substituent typically appearing at a characteristic chemical shift influenced by the electronegative chlorine atom.

The spectroscopic analysis focuses on identifying the distinctive splitting patterns that arise from proton-proton coupling across the molecular framework. The vicinal coupling between protons on adjacent carbon atoms provides information about the conformational preferences and stereochemical arrangements. The coupling constants extracted from the Nuclear Magnetic Resonance spectra reflect the dihedral angles between coupled protons, offering insights into the preferred molecular conformations in solution.

Integration ratios in the proton Nuclear Magnetic Resonance spectrum confirm the relative numbers of protons in different chemical environments, supporting structural assignments. The chemical shift values for individual resonances provide information about the electronic environment of each carbon and hydrogen atom, reflecting the influence of the chlorine substituents and the aromatic ring system on the electron density distribution.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals the vibrational characteristics of this compound through analysis of molecular vibrations induced by infrared radiation. The compound exhibits characteristic absorption bands that correspond to specific vibrational modes of functional groups and structural elements. The carbon-carbon double bond stretch typically appears around 1600-1700 cm⁻¹, while carbon-chlorine stretching vibrations occur in the lower frequency region around 600-800 cm⁻¹.

The aromatic carbon-carbon stretching vibrations of the 3-chlorophenyl group produce characteristic absorption bands in the 1400-1600 cm⁻¹ region. These vibrations reflect the substitution pattern on the benzene ring and provide confirmation of the meta-chloro substitution. The carbon-hydrogen stretching vibrations appear in the higher frequency region around 2800-3100 cm⁻¹, with distinct patterns for aromatic and aliphatic carbon-hydrogen bonds.

Density Functional Theory calculations of vibrational frequencies provide theoretical predictions that complement experimental infrared measurements. The calculated frequencies typically require scaling factors to account for anharmonicity and basis set limitations, but offer valuable assignments for observed absorption bands. The agreement between calculated and experimental frequencies validates both the computational model and the structural assignments.

The infrared spectrum analysis includes examination of band intensities, which reflect the change in dipole moment associated with each vibrational mode. The presence of chlorine substituents significantly influences the infrared absorption characteristics due to the electronegativity differences and the polarization effects on nearby bonds. The fingerprint region below 1400 cm⁻¹ contains numerous absorption bands that provide a unique spectroscopic signature for the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns generated during ionization. The molecular ion peak for this compound appears at mass-to-charge ratio 201, corresponding to the molecular weight of the intact molecule. The isotope pattern reflects the presence of two chlorine atoms, with characteristic peaks separated by two mass units due to the chlorine-35 and chlorine-37 isotopes.

The fragmentation pathways typically involve loss of chlorine atoms or alkene chain segments, producing characteristic fragment ions that provide structural information. The base peak often corresponds to the most stable fragment ion formed through favorable fragmentation processes. The analysis of fragment ion masses and relative abundances reveals information about the molecular connectivity and the stability of different structural units.

Electron impact ionization generates reproducible fragmentation patterns that serve as molecular fingerprints for identification purposes. The fragmentation behavior reflects the bond strengths and the stability of the resulting ionic species. The presence of the aromatic ring system influences the fragmentation pathways by providing stabilization through resonance effects for aromatic fragment ions.

High-resolution mass spectrometry enables accurate mass determination for both the molecular ion and fragment ions, providing elemental composition information that supports structural assignments. The mass spectral data, combined with other analytical techniques, contributes to comprehensive structural characterization and confirms the molecular identity of this compound.

The following table summarizes key analytical parameters for this compound:

Property Value Method
Molecular Formula C₁₀H₁₀Cl₂ Elemental Analysis
Molecular Weight 201.09 g/mol Mass Spectrometry
CAS Registry Number 731772-05-7 Chemical Registration
IUPAC Name 1-chloro-3-(3-chlorobut-3-enyl)benzene Systematic Nomenclature
InChI Key BXAOCCLLVUSNQV-UHFFFAOYSA-N Chemical Identifier

Properties

IUPAC Name

1-chloro-3-(3-chlorobut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAOCCLLVUSNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641111
Record name 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID20641111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-05-7
Record name 1-Chloro-3-(3-chloro-3-buten-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(3-chlorobut-3-en-1-yl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-4-(3-chlorophenyl)-1-butene typically involves the nucleophilic substitution or coupling of chlorinated benzyl or phenyl derivatives with alkenyl halides or alkenes under basic or catalytic conditions. The key challenge is the selective introduction of the butene side chain with chlorine substitution while preserving the aromatic chlorination pattern.

Common Synthetic Routes

Method No. Starting Materials Reaction Type Conditions Notes Reference
1 3-chlorobenzyl chloride + 1-butene Nucleophilic substitution Base: Potassium carbonate; Solvent: Dichloromethane; Temp: Room temperature Reaction proceeds via substitution of benzyl chloride by butene chain
2 3-chlorophenyl-substituted allyl chloride + chlorobenzyl halide Friedel-Crafts alkylation or halogenation Lewis acid catalysts (e.g., AlCl3); Solvent polarity and temperature control Allows regioselective alkylation at aromatic ring
3 Pd-catalyzed cross-coupling Palladium acetate, triphenylphosphine; Acetonitrile-water solvent; Elevated temperature Facilitates coupling of boronate esters with chlorinated aryl halides Applicable for related chlorinated aromatic intermediates

Detailed Reaction Conditions and Mechanism

  • Base-mediated substitution: The reaction of 3-chlorobenzyl chloride with 1-butene under potassium carbonate base in dichloromethane results in nucleophilic attack on the benzyl chloride carbon, displacing chloride and forming the butene-substituted product. The reaction is generally performed at ambient temperature to prevent side reactions.

  • Friedel-Crafts Alkylation: Using Lewis acid catalysts such as aluminum chloride, the chlorinated phenyl ring undergoes electrophilic aromatic substitution with allyl or benzyl halides. The presence of chlorine substituents directs the substitution pattern, favoring para or ortho positions depending on steric and electronic effects. Temperature and solvent polarity are critical to optimize yields and selectivity.

  • Palladium-catalyzed coupling: For more complex derivatives, palladium-catalyzed cross-coupling reactions between boronate esters and chlorinated aryl halides provide high regioselectivity and yield. This method is useful for synthesizing intermediates with additional functional groups and can be adapted for this compound analogs.

Reaction Optimization and Scale-Up

Industrial Production Considerations

  • Use of continuous flow reactors enhances control over reaction parameters such as temperature and mixing, improving yield and reproducibility.
  • Catalysts like palladium on carbon increase efficiency and selectivity in coupling reactions.
  • Optimization of solvent systems (e.g., dichloromethane, acetonitrile-water mixtures) and base selection (potassium carbonate preferred) is critical for minimizing by-products.

Reaction Parameters Affecting Yield

Parameter Effect on Reaction Optimal Range
Temperature Higher temps may increase side reactions 20–40 °C
Solvent polarity Influences nucleophilicity and catalyst activity Medium polarity solvents preferred (e.g., DCM, acetonitrile)
Base strength Affects deprotonation and substitution efficiency Mild bases like K2CO3 optimal
Catalyst loading (Pd) Impacts coupling efficiency 1–5 mol% typical

Analytical and Characterization Techniques

These techniques are essential for confirming successful synthesis and ensuring the compound's structural integrity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Type Advantages Limitations
Base-mediated substitution 3-chlorobenzyl chloride, 1-butene, K2CO3 Nucleophilic substitution Simple, mild conditions Moderate yields, possible side reactions
Friedel-Crafts alkylation 3-chlorophenyl allyl chloride, AlCl3 Electrophilic aromatic substitution Regioselective, scalable Requires Lewis acid, moisture sensitive
Pd-catalyzed coupling Boronate esters, chlorinated aryl halides, Pd catalyst Cross-coupling High selectivity, adaptable Catalyst cost, requires inert atmosphere

Research Findings and Insights

  • Chlorine substituents on the phenyl ring influence regioselectivity and reaction mechanisms by stabilizing intermediates and directing electrophilic attack.
  • Computational studies (DFT) support experimental findings by predicting vibrational frequencies and NMR chemical shifts, aiding in resolving structural ambiguities.
  • The compound serves as a useful intermediate in pharmaceutical and agrochemical synthesis, particularly due to its reactive alkene moiety and chlorinated aromatic system.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chlorophenyl)-1-butene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Major products include chlorinated alcohols or ketones.

    Reduction: Reduced products include alkanes or partially hydrogenated compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Chloro-4-(3-chlorophenyl)-1-butene typically involves:

  • Reagents : Chlorobenzyl chloride and 1-butene.
  • Conditions : The reaction is often conducted in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane at room temperature.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its dual chlorination allows for a variety of chemical transformations, making it a versatile building block for synthetic chemists.

Key Reactions :

  • Oxidation : Can yield epoxides or ketones using agents like potassium permanganate.
  • Reduction : Can produce alkanes or alcohols with reducing agents such as lithium aluminum hydride.
  • Substitution : Chlorine atoms can be replaced with other functional groups, expanding its utility in organic synthesis.

Biology

The compound's structure suggests potential interactions with biological systems, particularly through enzyme-catalyzed reactions involving halogenated substrates. This makes it an interesting subject for studies focusing on:

  • Enzyme Interactions : Investigating how this compound may influence metabolic pathways through halogenation and dehalogenation processes.
  • Model Compounds : Serving as a model to understand mechanisms of action for similar chlorinated compounds.

Medicine

Research into the medicinal applications of this compound is still emerging. However, its structural characteristics indicate potential for:

  • Pharmaceutical Development : As a candidate for synthesizing biologically active molecules.
  • Antimicrobial and Anticancer Research : Similar chlorinated compounds have shown promise in inhibiting cancer cell growth and exhibiting antimicrobial properties.

Antimicrobial Properties

Research has indicated that chlorinated alkenes can exhibit antimicrobial activity. For example, studies on similar compounds have demonstrated their effectiveness against various bacterial strains.

Anticancer Activity

Chlorinated alkenes have been investigated for their cytotoxic effects against cancer cell lines. Similar structures have shown promise in inhibiting tumor growth, suggesting that this compound may also possess such properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chlorophenyl)-1-butene involves its interaction with molecular targets, such as enzymes or receptors. The chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound shares structural similarities with several classes of chlorinated hydrocarbons and aryl-substituted alkenes. Key comparisons include:

Table 1: Structural Comparison
Compound Molecular Formula Substituents Key Functional Groups Reference
2-Chloro-4-(3-chlorophenyl)-1-butene C₁₀H₁₀Cl₂ 2-Cl, 4-(3-Cl-C₆H₄) Alkene, Aryl chloride -
1-Chloro butane C₄H₉Cl Terminal Cl on butane Alkyl chloride
1-(3-Chlorophenyl)-1H-tetrazole C₇H₅ClN₄ 3-Cl-C₆H₄ on tetrazole ring Tetrazole, Aryl chloride
Acetochlor C₁₄H₂₀ClNO₂ 2-Cl on acetamide, aryl substituents Chloroacetamide
1,2-Butylene oxide C₄H₈O Epoxide on butene backbone Epoxide
  • Chlorophenyl Groups : The 3-chlorophenyl substituent in the target compound is also observed in 1-(3-chlorophenyl)-1H-tetrazole, where it contributes to intermolecular interactions (e.g., Cl···H, 12.7%) that stabilize the crystal structure . This suggests that the 3-chlorophenyl group in this compound may similarly enhance molecular packing or stability.
  • Double Bond Reactivity : The butene backbone’s double bond may undergo reactions analogous to those in functionalized poly(1-butene), where thiol-ene click chemistry modifies surface properties . However, the presence of aryl and chlorine substituents in the target compound could sterically hinder such reactions compared to simpler alkenes.

Physical and Chemical Properties

Table 2: Property Comparison
Property This compound 1-(3-Chlorophenyl)-1H-tetrazole Acetochlor 1,2-Butylene oxide
Molecular Weight (g/mol) ~217.1 (calculated) 192.6 326.8 72.12
Key Interactions Cl···H, C···C (predicted) Cl···H, N···H H-bonding, Cl···O Epoxide ring strain
Stability Moderate (alkene + aryl Cl) High (exothermic decomposition) Hydrolytically stable Thermally stable
  • Thermal Stability : The decomposition of 1-(3-chlorophenyl)-1H-tetrazole involves exothermic release of 3-chlorophenyl radicals , suggesting that the 3-chlorophenyl group in the target compound may also influence its thermal behavior.
  • Hydrophilicity: Unlike polar poly(1-butene) derivatives with hydroxyl side chains (water contact angle 59.4°), the target compound’s hydrophobicity is likely higher due to its aromatic and non-polar substituents.

Biological Activity

2-Chloro-4-(3-chlorophenyl)-1-butene is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}Cl2_2
  • Molecular Weight : 201.09 g/mol
  • Structural Characteristics : The compound features a butene chain with a chlorine atom at the second position and a chlorophenyl group at the fourth position. This unique structure contributes to its reactivity and potential biological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as a precursor in the synthesis of indole derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-HIV effects.

Potential Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, leading to inhibition or activation effects. For instance, its potential AChE inhibitory activity suggests a mechanism where it competes with acetylcholine for binding sites on the enzyme .
  • Chemical Reactivity : As a chlorinated alkene, it can participate in nucleophilic substitution reactions, allowing it to form various derivatives that may exhibit enhanced biological activities.

Synthesis and Evaluation of Derivatives

Several studies have focused on synthesizing derivatives from this compound:

  • Indole Derivatives : Research has shown that indole derivatives synthesized from this compound display a range of biological activities. For example, one study reported that specific indole compounds exhibited significant cytotoxicity against cancer cell lines with IC50 values in the micromolar range.
  • In Silico Studies : Computational studies have been employed to predict the binding interactions of synthesized derivatives with biological targets such as AChE. These studies help elucidate the potential efficacy of these compounds as therapeutic agents against neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialPotential activity against various pathogens
Enzyme InhibitionInhibits acetylcholinesterase

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(3-chlorophenyl)-1-butene, and how can reaction conditions be optimized?

The compound can be synthesized via allylation reactions or Wittig olefination . For example, reacting 3-chlorophenylmagnesium bromide with 2-chloro-1-butene derivatives in anhydrous tetrahydrofuran (THF) under inert conditions yields the target compound . Optimization involves adjusting reaction temperature (0–25°C), stoichiometry, and using bases like potassium carbonate to minimize side reactions (e.g., elimination or over-halogenation). Purification typically employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions and stereochemistry. The allylic chlorine and aromatic protons show distinct splitting patterns (e.g., doublets for vinylic protons at δ 5.2–6.1 ppm) .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (e.g., base peak at m/z 214 [M+^+]) and fragmentation pathways (loss of Cl^• or CH2_2Cl groups) .
  • IR : Peaks near 750–850 cm1^{-1} (C-Cl stretch) and 1600–1650 cm1^{-1} (C=C stretch) validate structural features .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (using SHELX programs) determines bond lengths, angles, and packing structures. For chloro-alkenes, Cl···π interactions and torsional strain in the butene chain are critical for stability analysis .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in electrophilic addition reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model regioselectivity in reactions like hydrohalogenation. The electron-deficient alkene favors Markovnikov addition, with activation energies ~25–30 kJ/mol for HCl addition. Solvent effects (polar vs. nonpolar) can shift transition-state geometries .

Q. How do competing decomposition pathways affect experimental yields under thermal or photolytic conditions?

Thermal gravimetric analysis (TGA) reveals decomposition onset at ~180°C, forming 3-chlorostyrene and HCl. Photolysis (UV, 254 nm) generates radicals detected via ESR, with rate constants dependent on solvent polarity. Competing pathways require controlled inert atmospheres and radical scavengers (e.g., TEMPO) to stabilize intermediates .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Discrepancies often arise from trace moisture (deactivating catalysts) or varying Pd catalyst loading (e.g., Suzuki-Miyaura coupling). Systematic screening using design of experiments (DoE) identifies critical factors:

  • Optimal catalyst: Pd(PPh3_3)4_4 (2 mol%)
  • Base: Cs2_2CO3_3 (2 equiv)
  • Solvent: DMF/H2_2O (4:1) at 80°C Yield improvements (from 45% to 72%) are achievable by controlling these variables .

Q. How does the compound’s electronic structure influence its application in materials science?

The electron-withdrawing chloro groups enhance dielectric properties in polymers. DFT-calculated HOMO-LUMO gaps (~4.1 eV) suggest utility in charge-transfer complexes. Experimental studies show enhanced thermal stability in polyurethane composites (Tg_g increased by 15°C at 5 wt% loading) .

Methodological Guidance

  • Data Contradiction Analysis : Compare HPLC purity assays (>98%) with 1^1H NMR integration to detect unreacted starting materials or diastereomers .
  • Experimental Design : For kinetic studies, use stopped-flow UV-Vis spectroscopy to monitor fast reactions (e.g., halogenation) in real-time .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(3-chlorophenyl)-1-butene
Reactant of Route 2
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2-Chloro-4-(3-chlorophenyl)-1-butene

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